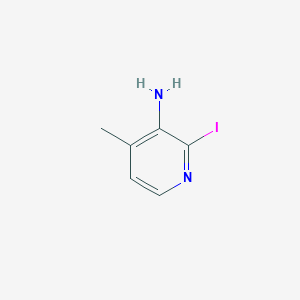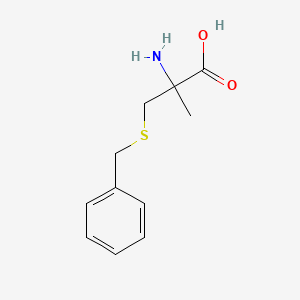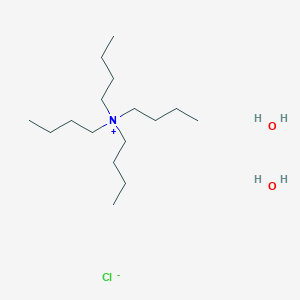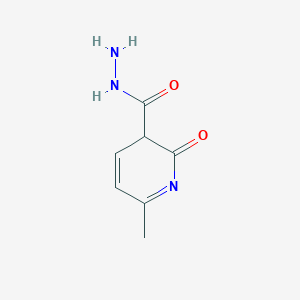
3-Pyridinamine, 2-iodo-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinamine, 2-iodo-4-methyl- is a chemical compound with the molecular formula C6H7IN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an amino group at the 3-position, an iodine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. This unique arrangement of substituents imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 2-iodo-4-methyl- typically involves the iodination of 4-methyl-3-pyridinamine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions generally include an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of 3-Pyridinamine, 2-iodo-4-methyl- may involve continuous flow processes to enhance yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial applications.
化学反応の分析
Types of Reactions
3-Pyridinamine, 2-iodo-4-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or nitric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-azido-4-methyl-3-pyridinamine, 2-thiocyanato-4-methyl-3-pyridinamine, or 2-methoxy-4-methyl-3-pyridinamine.
Oxidation: Formation of 2-iodo-4-methyl-3-nitropyridine or 2-iodo-4-methyl-3-nitrosopyridine.
Reduction: Formation of 2-iodo-4-methyl-3-aminopyridine or 2-iodo-4-methylpyridine.
科学的研究の応用
3-Pyridinamine, 2-iodo-4-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its pharmacological properties and potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and coatings.
作用機序
The mechanism of action of 3-Pyridinamine, 2-iodo-4-methyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in chemical biology and medicinal chemistry.
類似化合物との比較
Similar Compounds
3-Amino-4-iodopyridine: Similar structure but lacks the methyl group at the 4-position.
2-Iodo-4-methylpyridine: Similar structure but lacks the amino group at the 3-position.
4-Iodo-3-pyridinamine: Similar structure but the positions of the iodine and amino groups are reversed.
Uniqueness
3-Pyridinamine, 2-iodo-4-methyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and an iodine atom on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
特性
CAS番号 |
639807-19-5 |
|---|---|
分子式 |
C6H7IN2 |
分子量 |
234.04 g/mol |
IUPAC名 |
2-iodo-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7IN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
InChIキー |
XUSGWEAONIVAHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12333657.png)
![ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B12333660.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B12333667.png)


![2-[(Azidoacetyl)amino]-2-deoxy-D-galactose](/img/structure/B12333678.png)
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-](/img/structure/B12333681.png)

![2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B12333695.png)

![Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-](/img/structure/B12333714.png)
![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B12333717.png)
